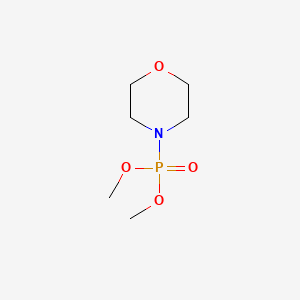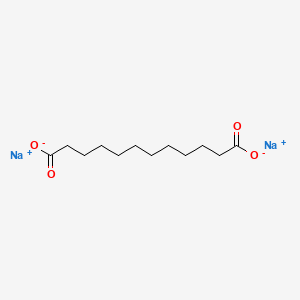
Dimethylmorpholinophosphoramidat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phosphorodiamidate morpholino oligonucleotides and their chimeras, which are related to DMMPA, involves phosphoramidite chemistry. This process includes generating boranephosphoroamidate morpholino internucleotide linkages and subsequent oxidative substitution with different amines, including N,N-dimethylamine and morpholine. This methodology facilitates the exploration of antisense, diagnostic, and nanotechnology fields in oligonucleotide research (Paul & Caruthers, 2016).
Molecular Structure Analysis
The molecular structure of DMMPA and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the synthesis of morpholin-2-one derivatives via the Ugi multicomponent reaction showcases the versatility and adaptability of morpholine-based compounds in creating novel structures (Kim et al., 2001).
Chemical Reactions and Properties
DMMPA's chemical behavior has been demonstrated through its interaction with secondary amines, leading to the formation of dimorpholino derivatives. These reactions indicate the compound's reactivity and potential for further chemical modification (Mugnoli et al., 1980).
Wissenschaftliche Forschungsanwendungen
Chemischer Verteidigungsausbildungssimulans
DMMPA wurde für die Verwendung als Simulans für die physikalischen (aber nicht biologischen) Eigenschaften von Anticholinesterase-Wirkstoffen in der chemischen Verteidigungsausbildung entwickelt {svg_1}. Diese Anwendung ist entscheidend, um Militärpersonal auf eine mögliche Exposition gegenüber chemischen Kampfstoffen vorzubereiten.
Kurzzeit-Toxizitätsstudien
Kurzzeit-Toxizitätsstudien wurden mit DMMPA durchgeführt, darunter 14-Tage- und 13-Wochen-Studien {svg_2}. Diese Studien helfen, Zielorgane zu identifizieren und Dosen für Langzeit-Toxizitäts- und Karzinogenitätsstudien zu ermitteln.
Antisense-Oligonukleotid-Therapeutika
Phosphorodiamidat-Morpholinos (PMOs), zu denen auch DMMPA gehört, wurden in der Oligonukleotid-Therapie ausgiebig als potenzielle sterische Blockierungsmittel für die Behandlung verschiedener genetischer Störungen erforscht {svg_3}. PMOs zeigen eine hohe Hybridisierungsaffinität zu komplementärer RNA, besitzen eine ausgezeichnete enzymatische Stabilität sowohl in vitro als auch in vivo und lösen eine geringe Immunogenität aus, was zu akzeptablen toxikokinetischen Profilen in Säugetiermodellen führt {svg_4}.
Duchenne-Muskeldystrophie-Behandlung
Die Wirksamkeit von Morpholino-Oligos, einschließlich DMMPA, beim Menschen wurde in klinischen Studien zur Duchenne-Muskeldystrophie gezeigt {svg_5}. Das splice-modifizierende Morpholino Eteplirsen hat die Funktion des Dystrophin-Proteins teilweise wiederhergestellt, was ausreicht, um einen signifikanten klinischen Nutzen bei einem Sechs-Minuten-Gehtest gegenüber der unbehandelten Kontrollgruppe zu zeigen {svg_6}.
Blockierung der Translation und Modifikation des pre-mRNA-Spleißens
Morpholinos, einschließlich DMMPA, können an die 5'-untranslatierte Region der Messenger-RNA (mRNA) binden und das Fortschreiten des ribosomalen Initiationskomplexes von der 5'-Kappe zum Startcodon beeinträchtigen {svg_7}. Sie können auch verhindern, dass splice-direktende kleine nukleäre Ribonukleoprotein (snRNP)-Komplexe an Introns von pre-mRNA binden, die Spleiß-Lariat-Struktur blockieren und die Bindung von Spleiß-regulatorischen Proteinen beeinträchtigen {svg_8}.
Blockierung der miRNA-Aktivität und -Reifung
Morpholinos können die miRNA-Aktivität und -Reifung blockieren {svg_9}. Fluorescein-markierte Morpholinos zusammen mit fluorescein-spezifischen Antikörpern könnten als Sonden für die In-situ-Hybridisierung an miRNAs verwendet werden {svg_10}.
Blockierung der Ribozym-Aktivität
Morpholinos können auch die Ribozym-Aktivität blockieren {svg_11}. Diese Anwendung ist wichtig, um die Funktion von Ribozymen in zellulären Prozessen zu untersuchen.
Safety and Hazards
When heated to decomposition, Dimethyl morpholinophosphoramidate emits very toxic fumes of nitrogen oxides and phosphorous oxides . It should be kept in a tightly closed container under an inert atmosphere, and stored in a freezer . If spilled, use absorbent paper to pick up all liquid spill material, seal the absorbent paper in a vapor-tight plastic bag for eventual disposal, and wash any contaminated surfaces with a soap and water solution .
Wirkmechanismus
Target of Action
Dimethyl morpholinophosphoramidate primarily targets the hematopoietic system . The hematopoietic system is responsible for the formation of blood cellular components, playing a crucial role in immunity, oxygen transport, and clotting.
Biochemical Pathways
It’s likely that the compound affects multiple pathways given its impact on the hematopoietic system
Pharmacokinetics
It’s known that the compound has a molecular weight of 1951534 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound has a carcinogenic potency, as indicated by the td50 value . The TD50 is the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose .
Action Environment
The action of Dimethyl morpholinophosphoramidate can be influenced by environmental factors. The compound is sensitive to prolonged exposure to air and slowly hydrolyzes upon exposure to moisture . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
4-dimethoxyphosphorylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUQIDKDGGYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N1CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020495 | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
401 °F at 768 mmHg (decomposes) (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg] | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
597-25-1 | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl morpholinophosphoramidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl (morpholin-4-yl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1B75YF8F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicological profile of DMMPA in animal models?
A1: Studies in rats and mice have revealed that DMMPA exhibits acute toxicity at high doses [, , ]. In 14-day gavage studies, mortality was observed in rats at doses of 2,500 mg/kg and 5,000 mg/kg and in mice at doses of 2,000 mg/kg and 4,000 mg/kg []. Chronic exposure to DMMPA in a 2-year study also impacted survival in rats at higher doses (600 mg/kg) []. While short-term dermal application in rabbits did not show adverse effects, chronic studies in rats indicated that DMMPA might affect water intake, heart rate, and lung function at higher doses [].
Q2: Beyond its use as a simulant, have any other applications for DMMPA been explored?
A5: Research on DMMPA has primarily focused on its toxicological profile and mutagenic potential due to concerns about its safety [, , , ]. While its initial development as a simulant for anticholinesterase agents highlights its potential relevance to chemical defense research, no other specific applications have been extensively explored in the published literature [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)







